1-(1,3-benzodioxol-5-yl)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-(1,3-benzodioxol-5-yl)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C25H17FN2O6 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 460.10706443 g/mol and the complexity rating of the compound is 826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Applications
A catalyst-free one-pot synthesis method offers an efficient approach to creating diverse and functionally interesting pyrimidine derivatives, highlighting the potential of such compounds in pharmaceutical applications due to their straightforward synthesis, excellent yields, and eco-friendliness (Brahmachari & Nayek, 2017).
Structural Modification for Enhanced Properties
Modifications in the pyrimidine moiety, such as methylation, have been explored to optimize the biological properties of related compounds, indicating the significance of structural tweaks for achieving improved analgesic activities (Ukrainets et al., 2015).
Antitumor Potential
The synthesis of novel fluorosubstituted compounds starting from 8-fluoro-1-benzosuberone as a precursor has revealed potential anti-tumor activities against human cancer cell lines, emphasizing the importance of fluoro-substituted derivatives in cancer research (Gad, 2017).
Exploring Fluorinated Compounds for Biological Activity
The condensation of fluorinated esters with benzaldehyde and urea demonstrates the possibility of creating fluoralkyl pyrimidine derivatives with potential applications in medicinal chemistry due to their diastereoselective formation and the capability for further chemical transformations (Saloutin et al., 2000).
Development of Chelating Agents
The synthesis and characterization of verdazyl radicals bearing pyridine or pyrimidine substituents introduce a new family of chelating spin-bearing ligands, showcasing an innovative approach towards the design of molecular magnets or spintronic devices (Barr et al., 1999).
Properties
IUPAC Name |
(5E)-1-(1,3-benzodioxol-5-yl)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O6/c26-17-7-5-15(6-8-17)13-32-20-4-2-1-3-16(20)11-19-23(29)27-25(31)28(24(19)30)18-9-10-21-22(12-18)34-14-33-21/h1-12H,13-14H2,(H,27,29,31)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFBXIJQXUSZJF-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=CC=C4OCC5=CC=C(C=C5)F)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C/C4=CC=CC=C4OCC5=CC=C(C=C5)F)/C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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